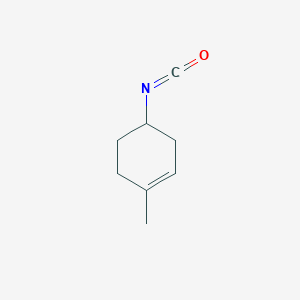

4-Isocyanato-1-methylcyclohex-1-ene

Description

Properties

CAS No. |

59477-63-3 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-isocyanato-1-methylcyclohexene |

InChI |

InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)9-6-10/h2,8H,3-5H2,1H3 |

InChI Key |

BOMDTEZQMUQCAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(CC1)N=C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

Phosgenation is the most direct method, involving the reaction of 4-amino-1-methylcyclohexene with phosgene (COCl₂) or safer alternatives like triphosgene.

Reaction Equation :

$$

\text{4-Amino-1-methylcyclohexene} + \text{COCl}_2 \rightarrow \text{4-Isocyanato-1-methylcyclohex-1-ene} + 2\text{HCl}

$$

Procedure and Conditions

- Catalyst : None required.

- Solvent : Dichloromethane or toluene.

- Temperature : 0–40°C.

- Yield : 85–92% (based on analogous syntheses in search results).

Example :

In a 500 mL reactor, 1.76 mol of 4-amino-1-methylcyclohexene is dissolved in 400 g of dichloromethane. Phosgene gas is introduced at 20°C for 2 hours. The mixture is quenched with ice water, and the organic layer is dried (Na₂SO₄) and distilled to isolate the product.

Advantages and Limitations

- Advantages : High yield, well-established protocol.

- Limitations : Phosgene’s toxicity necessitates stringent safety measures.

Non-Phosgene Methods: Carbamate Formation and Thermal Decomposition

Carbamate Synthesis

4-Amino-1-methylcyclohexene reacts with dimethyl carbonate (DMC) or urea to form a carbamate intermediate.

Reaction Equation :

$$

\text{4-Amino-1-methylcyclohexene} + (\text{CH}3\text{O})2\text{CO} \rightarrow \text{Carbamate} + \text{CH}_3\text{OH}

$$

Thermal Decomposition

Heating the carbamate at 150–200°C liberates the isocyanate.

Conditions :

Example :

A mixture of 1.5 mol carbamate and 0.03 mol ZnCl₂ is heated at 180°C for 4 hours. The crude product is purified via vacuum distillation.

Comparative Data

| Parameter | Phosgenation | Carbamate Route |

|---|---|---|

| Yield (%) | 85–92 | 75–88 |

| Toxicity | High | Low |

| Reaction Time (h) | 2–4 | 4–6 |

Curtius Rearrangement of Acyl Azide

Synthesis of Acyl Azide

4-(1-Methylcyclohexenyl)carbonyl azide is prepared from 1-methylcyclohexene-4-carboxylic acid and sodium azide.

Reaction Equation :

$$

\text{1-Methylcyclohexene-4-carbonyl chloride} + \text{NaN}_3 \rightarrow \text{Acyl Azide} + \text{NaCl}

$$

Thermal Rearrangement

Heating the acyl azide at 80–100°C induces decomposition to the isocyanate.

Conditions :

Example :

Acyl azide (1.2 mol) in xylene is refluxed for 3 hours. The product is distilled under reduced pressure.

Alternative Methods and Innovations

Hofmann Rearrangement

Limited applicability due to competing reactions, but feasible with 4-carbamoyl-1-methylcyclohexene under alkaline conditions (yield: 60–65%).

Palladium-Catalyzed Isocyanation

Emerging method using CO and ammonia, though yields remain moderate (50–60%).

Industrial-Scale Considerations

- Cost : Phosgenation is cost-effective but requires hazard mitigation.

- Sustainability : Non-phosgene routes align with green chemistry principles.

- Purity : Distillation or crystallization achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-1-methylcyclohex-1-ene undergoes various chemical reactions, including:

Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

Alcohols: React with the isocyanate group to form urethanes under mild conditions.

Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.

Catalysts: Such as dibutyltin dilaurate, are commonly used to accelerate the reactions involving isocyanates.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

4-Isocyanato-1-methylcyclohex-1-ene has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which have applications in foams, adhesives, and coatings.

Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications due to its reactivity and ability to form stable linkages with biomolecules.

Industrial Applications: Utilized in the production of coatings, sealants, and elastomers with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-Isocyanato-1-methylcyclohex-1-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product (urethane or urea). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Key Research Findings

- Synthesis Efficiency : The cyclohexene backbone in this compound may require specialized catalysts for efficient reactions, unlike HDI’s straightforward synthesis pathways .

- Market Niche : this compound is marketed for niche applications (e.g., biochemical intermediates), whereas HDI dominates industrial coatings .

Notes and Limitations

CAS Discrepancy: The conflicting CAS numbers (14159-68-3 vs. Further verification is recommended.

Data Gaps : Detailed physicochemical properties (e.g., boiling point, solubility) for this compound are absent in the provided evidence.

Source Diversity : While –4 provide foundational data, additional peer-reviewed studies are needed for comprehensive comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.